(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
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Overview
Description
(4Z)-N-(3,4-dichlorophenyl)bicyclo[610]non-4-ene-9-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves a multi-step process. The initial step often includes the formation of the bicyclic nonene structure, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its dichlorophenyl group is known to interact with various enzymes and receptors, making it a candidate for drug development studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group plays a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The bicyclic structure of the compound also contributes to its unique binding properties.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
- (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxylic acid
- (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxylate
Uniqueness
Compared to similar compounds, This compound stands out due to its carboxamide group, which enhances its binding affinity to biological targets. This unique feature makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H17Cl2NO |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
InChI |
InChI=1S/C16H17Cl2NO/c17-13-8-7-10(9-14(13)18)19-16(20)15-11-5-3-1-2-4-6-12(11)15/h1-2,7-9,11-12,15H,3-6H2,(H,19,20)/b2-1- |
InChI Key |
YXLCXAKWEZNCML-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC2C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)CC/C=C1 |
Canonical SMILES |
C1CC2C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)CCC=C1 |
Origin of Product |
United States |
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